Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate, also known as 2-deoxyribose 5-phosphate disodium salt, is an organic compound with the chemical formula and a molecular weight of approximately 258.07 g/mol. This compound consists of a sodium ion associated with a hydrogen phosphate group, which is further linked to a (2R,3S)-2,3-dihydroxy-5-oxopentyl moiety. It is primarily recognized for its role as a substrate in biochemical pathways and its applications in various fields, including biochemistry and pharmaceuticals .
Additionally, it can undergo hydrolysis or phosphorylation reactions under specific conditions, contributing to various biochemical pathways like nucleotide synthesis and energy metabolism .
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate exhibits notable biological activity as it serves as a substrate for important enzymatic reactions in cellular metabolism. It plays a critical role in the pentose phosphate pathway, which is essential for nucleotide synthesis and the generation of reducing equivalents in the form of NADPH. The compound's ability to participate in these metabolic pathways underscores its significance in cellular functions and energy production .
The synthesis of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can be achieved through various methods:
This compound has diverse applications across several fields:
Interaction studies involving sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate typically focus on its interactions with enzymes such as DERA. Research has demonstrated that this compound can influence enzyme activity and stability, which is crucial for understanding its role in metabolic pathways. Additionally, studies may explore its interactions with other metabolites and cofactors within cellular systems .
Several compounds share structural or functional similarities with sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Deoxy-D-ribose 5-phosphate disodium salt | Intermediate in nucleotide synthesis; involved in pentose phosphate pathway | |
| D-Ribose 5-phosphate disodium salt | Key metabolite in carbohydrate metabolism; used in nucleotide synthesis | |
| Monosodium phosphate | Commonly used buffering agent; involved in various industrial applications |
These compounds highlight the uniqueness of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate through its specific stereochemistry and role in enzymatic reactions related to deoxyribonucleotide metabolism .
The pentose phosphate pathway represents one of the most fundamental metabolic routes for glucose utilization, with ribulose 5-phosphate serving as a key product of the oxidative branch [5] [23]. In this pathway, glucose 6-phosphate undergoes sequential oxidative decarboxylation reactions catalyzed by glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, ultimately yielding ribulose 5-phosphate along with two molecules of nicotinamide adenine dinucleotide phosphate [8] [41].
The metabolic flux through the pentose phosphate pathway exhibits remarkable flexibility, operating in three distinct modes depending on cellular requirements: pentose insufficiency, pentose overflow, and pentose cycling [41]. During pentose insufficiency mode, the non-oxidative branch generates additional ribulose 5-phosphate to meet cellular demands for nucleotide synthesis [23]. In contrast, pentose overflow mode occurs when oxidative branch activity exceeds ribose requirements, leading to conversion of excess ribulose 5-phosphate back to glycolytic intermediates [5] [23].
Recent quantitative modeling studies have revealed sophisticated regulatory mechanisms governing pentose phosphate pathway flux dynamics [35]. The pathway demonstrates dose-response characteristics during oxidative stress, with ribulose 5-phosphate levels increasing progressively as hydrogen peroxide concentrations rise [35]. These investigations identified critical transition points around 500 micromolar hydrogen peroxide where the detoxification response shifts from glutathione peroxidase-dependent mechanisms to catalase-mediated pathways [35].
The regulation of ribulose 5-phosphate formation involves complex interactions between multiple enzymatic activities and metabolite concentrations [12] [35]. Glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the oxidative pentose phosphate pathway, exhibits sensitivity to the nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate ratio [15] [21]. When reduced nicotinamide adenine dinucleotide phosphate levels decrease due to oxidative stress or biosynthetic demands, enhanced glucose-6-phosphate dehydrogenase activity increases ribulose 5-phosphate production [27] [32].
Complementary regulatory mechanisms involve the modulation of glycolytic enzyme activities to redirect glucose flux toward ribulose 5-phosphate formation [35]. Oxidative inactivation of glyceraldehyde-3-phosphate dehydrogenase effectively reduces glycolytic flux, thereby increasing glucose 6-phosphate availability for pentose phosphate pathway utilization [23] [35]. This coordinated regulation ensures efficient ribulose 5-phosphate production during periods of increased cellular demand [15].
| Regulatory Factor | Effect on Ribulose 5-Phosphate Formation | Mechanism | Reference |
|---|---|---|---|
| NADPH/NADP+ Ratio | Inverse correlation | Product inhibition of G6PD [15] [21] | 15, 21, 35 |
| Oxidative Stress | Increased production | GAPDH inactivation, enhanced G6PD [35] | 23, 35 |
| ATP Availability | Modulates flux direction | Affects downstream enzyme activities [19] | 19, 31 |
| Metabolite Levels | Dynamic regulation | Thermodynamic control of flux [23] | 5, 23 |
The enzymatic interconversion between ribulose 5-phosphate and xylulose 5-phosphate represents a fundamental reaction in carbohydrate metabolism, catalyzed by the enzyme ribulose-5-phosphate 3-epimerase [9] [10]. This metalloprotein facilitates the reversible epimerization at the third carbon atom, enabling cells to balance the supply of different pentose phosphates according to metabolic requirements [9] [31].
Phosphopentose epimerase employs a sophisticated catalytic mechanism involving a cis-enediolate intermediate [10]. The enzyme utilizes a pair of aspartic acid residues, with one functioning as a proton donor and the other as a proton acceptor [10]. Aspartic acid 37 abstracts a proton from the third carbon of ribulose 5-phosphate, generating the enediolate intermediate, while aspartic acid 175 provides the proton necessary for xylulose 5-phosphate formation [10].
Recent crystallographic studies have revealed that phosphopentose epimerase adopts a triose isomerase-type barrel structure with the active site positioned at the top of an alpha-beta barrel [31] [37]. The enzyme functions as a homo-hexamer in its native state, with each subunit containing a zinc ion essential for catalytic activity [31]. The metal ion coordinates with the ketone oxygen at the second carbon position, facilitating enolate formation and stabilizing the reaction intermediate [10] [14].
Kinetic characterization of phosphopentose epimerase from various organisms has revealed significant variations in catalytic parameters [38]. The Chlamydomonas enzyme exhibits a Michaelis constant of 1.52 millimolar for ribulose 5-phosphate and a turnover number of 272.6 per second [38]. These values contrast markedly with spinach phosphopentose epimerase, which demonstrates approximately six-fold higher substrate affinity but substantially lower turnover rates [38].
| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
|---|---|---|---|---|
| Chlamydomonas RPE1 | 1.52 ± 0.19 | 272.6 ± 17.4 | ~179 | 38 |
| Spinach (native) | 0.22-0.25 | ~0.1 | ~0.4-0.6 | 38 |
| Spinach (recombinant) | 0.22-0.25 | ~10-15 | ~40-75 | 38 |
The epimerization mechanism involves critical conformational changes that alter the stereochemistry at carbon 3 [10] [14]. Following proton abstraction, the enzyme undergoes a configuration change that repositions the hydroxyl group and carbon 4, creating new hydrogen bonding interactions with serine 10 and aspartic acid 37 [10]. This structural rearrangement facilitates the reversal of catalytic roles during the conversion of xylulose 5-phosphate back to ribulose 5-phosphate [10].
Iron coordination has emerged as an important aspect of phosphopentose epimerase function [10]. Human phosphopentose epimerase can bind and utilize ferrous ions for catalysis, suggesting potential roles in cellular iron homeostasis and oxidative stress protection [10]. The physiological significance of this iron-binding capability remains an active area of investigation [10].
Within the Calvin cycle, ribulose 5-phosphate participates in a complex network of substrate channeling mechanisms that enhance metabolic efficiency and regulate carbon fixation [13] [18]. The compound serves as a precursor for ribulose 1,5-bisphosphate synthesis, the primary substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase in atmospheric carbon dioxide fixation [17] [19].
Substrate channeling in the Calvin cycle involves the formation of transient enzyme complexes that facilitate direct metabolite transfer between sequential catalytic sites [28] [29]. These metabolons represent dynamic protein assemblies held together by non-covalent interactions and structural elements [28]. Evidence for functional substrate channeling requires demonstration of both physical protein-protein interactions and direct metabolite transfer between enzymes [28].
The Calvin cycle demonstrates sophisticated metabolon organization, particularly in the regeneration phase where ribulose 5-phosphate formation occurs [18] [29]. Isotope dilution experiments have provided direct evidence for substrate channeling in isolated chloroplasts, demonstrating preferential utilization of metabolically derived intermediates over exogenously supplied substrates [29]. These studies revealed that carbon atoms flow through defined pathways rather than equilibrating with bulk metabolite pools [29].
Protein-protein interaction studies have identified multiple enzyme assemblies within the Calvin cycle network [29]. Sequential enzymes exhibit specific binding interactions that facilitate substrate channeling while maintaining pathway flexibility [28]. The dynamic nature of these associations allows cells to modulate metabolic flux in response to changing environmental conditions and metabolic demands [28] [29].
The integration of ribulose 5-phosphate metabolism within Calvin cycle substrate channeling involves sophisticated regulatory mechanisms [19] [31]. Light-dark regulation plays a crucial role, with several key enzymes forming inactive complexes during dark periods [13]. The regulatory protein CP12 mediates the formation of these complexes, binding to glyceraldehyde-3-phosphate dehydrogenase and phosphoribulokinase to create inactive supramolecular assemblies [13].
Redox regulation provides additional control over ribulose 5-phosphate utilization in carbon fixation [19] [31]. Thiol-disulfide exchange reactions modulate enzyme activities in response to photosynthetic electron flow, ensuring coordination between light reactions and carbon fixation processes [31]. These mechanisms prevent futile cycling and optimize energy utilization during photosynthesis [19].
| Regulatory Mechanism | Target Enzymes | Effect on Ribulose 5-Phosphate | Reference |
|---|---|---|---|
| Light/Dark Regulation | PRK, GAPDH via CP12 | Controls RuBP regeneration [13] | 13, 19 |
| Redox Modulation | Multiple Calvin cycle enzymes | Coordinates with electron flow [31] | 19, 31 |
| Protein Complex Formation | Sequential pathway enzymes | Enhances channeling efficiency [29] | 28, 29 |
| ATP Availability | Phosphoribulokinase | Rate-limiting for RuBP synthesis [18] | 18, 19 |
The regulation of ribulose 5-phosphate metabolism by nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate ratios represents one of the most sophisticated control mechanisms in cellular metabolism [12] [15] [21]. This regulatory system ensures tight coupling between the oxidative pentose phosphate pathway and cellular reducing equivalent demands [24] [27].
Glucose-6-phosphate dehydrogenase, the rate-limiting enzyme controlling ribulose 5-phosphate formation, exhibits complex allosteric behavior in response to nicotinamide adenine dinucleotide phosphate cofactors [24] [27]. The enzyme contains both catalytic and structural binding sites for oxidized nicotinamide adenine dinucleotide phosphate, with the structural site located approximately 25 angstroms from the active site [27]. Binding of oxidized nicotinamide adenine dinucleotide phosphate to this structural site induces conformational changes that allosterically regulate substrate binding and catalytic activity [27].
Structural studies using cryo-electron microscopy have revealed the molecular basis for nicotinamide adenine dinucleotide phosphate-mediated regulation [24] [27]. The binding of structural oxidized nicotinamide adenine dinucleotide phosphate induces ordering of a carboxy-terminal extension region, which subsequently affects glucose 6-phosphate binding through conformational changes in loop residues 201-205 [27]. These structural rearrangements place critical residues histidine 201, tyrosine 202, and lysine 205 in positions compatible with substrate binding and subsequent catalysis [27].
The allosteric regulation involves a sophisticated interplay between multiple binding events [27]. Reduced nicotinamide adenine dinucleotide phosphate product inhibition occurs through competitive binding at the catalytic site, while oxidized nicotinamide adenine dinucleotide phosphate availability affects both substrate binding and enzyme conformation [15] [21]. This dual regulation ensures that ribulose 5-phosphate production responds sensitively to cellular reducing equivalent status [12] [35].
The nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate ratio serves as a critical metabolic sensor that coordinates ribulose 5-phosphate formation with cellular energy status [21] [35]. During oxidative stress, decreased reduced nicotinamide adenine dinucleotide phosphate levels activate glucose-6-phosphate dehydrogenase, increasing flux through the oxidative pentose phosphate pathway [21] [35]. This regulatory mechanism ensures adequate reduced nicotinamide adenine dinucleotide phosphate supply for antioxidant defense systems [15] [41].
Quantitative analysis has demonstrated a linear relationship between the nicotinamide adenine dinucleotide phosphate to reduced nicotinamide adenine dinucleotide phosphate ratio and pentose phosphate pathway activity [21]. Studies using isolated hepatocytes showed that modulation of fatty acid synthesis or oxidative stress conditions produced corresponding changes in both the cofactor ratio and pathway flux [21]. The regression analysis yielded a correlation coefficient of 0.999, demonstrating the tight coupling between these parameters [21].
| Cofactor State | Effect on G6PD Activity | Impact on Ribulose 5-Phosphate | Mechanism | Reference |
|---|---|---|---|---|
| High NADPH/NADP+ | Decreased activity | Reduced formation | Product inhibition [15] | 15, 21 |
| Low NADPH/NADP+ | Increased activity | Enhanced formation | Substrate activation [24] | 24, 27 |
| Oxidative Stress | Activated pathway | Increased production | Ratio decrease [35] | 21, 35 |
| Reductive Conditions | Inhibited pathway | Decreased formation | Ratio increase [12] | 12, 21 |
Ion-pair chromatography coupled with tandem mass spectrometry represents the gold standard for quantitative analysis of phosphorylated metabolites, including sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate [2]. This methodology addresses the fundamental challenge of retaining highly polar phosphate compounds on reversed-phase stationary phases through the strategic use of ion-pairing reagents.
The separation mechanism relies on the formation of ion-pairs between the negatively charged phosphate groups of the target compound and positively charged ion-pairing agents added to the mobile phase [3]. For sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate, optimal retention is achieved using short-chain, volatile ion-pairing reagents such as tributylamine, hexylamine, triethylamine, or tetrabutylammonium hydroxide [2] [4]. These reagents effectively mask the charge of the phosphate moiety while maintaining compatibility with electrospray ionization mass spectrometry.
The ion-pairing process involves electrostatic binding between the anionic phosphate groups and the cationic ion-pairing agent, creating a neutral or near-neutral complex that exhibits enhanced hydrophobic character [3]. This transformation enables retention on C18 or C8 reversed-phase columns that would otherwise exhibit minimal interaction with the highly polar, charged analyte. The strength of ion-pair formation directly correlates with the chain length and concentration of the ion-pairing reagent, allowing for fine-tuning of retention behavior.
Tandem mass spectrometry provides exceptional selectivity and sensitivity for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate detection [2] [5]. The compound exhibits characteristic fragmentation patterns in both positive and negative ionization modes, with negative mode typically providing superior sensitivity for phosphate-containing compounds due to the inherent negative charge of the phosphate groups [2].
In negative ion mode, the molecular ion [M-H]- at m/z 235 undergoes characteristic neutral losses of phosphoric acid (m/z -98) and metaphosphoric acid (m/z -80), yielding fragment ions at m/z 137 and m/z 155, respectively [6] [5]. Additional fragmentation occurs through cleavage of the pentose backbone, producing diagnostic ions that confirm the structural identity of the compound. The phosphate-specific fragmentation pattern enables unambiguous identification even in complex biological matrices.
Positive ion mode detection, while less sensitive for the intact molecular ion, provides complementary structural information through fragmentation of the pentose moiety [2] [5]. The protonated molecular ion [M+H]+ at m/z 237 exhibits characteristic losses of water (m/z -18) and formaldehyde (m/z -30), reflecting the hydroxyl and aldehyde functionalities present in the molecule.
Ion-pair liquid chromatography-tandem mass spectrometry demonstrates exceptional quantitative performance for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate analysis [7] [8]. Method validation studies reveal limits of detection ranging from 100 to 1000 femtomoles, depending on instrument configuration and sample matrix complexity [9] [7]. Linear dynamic ranges typically span three to four orders of magnitude, from sub-picomolar to micromolar concentrations, enabling quantification across physiologically relevant concentration ranges.
Precision studies demonstrate intraday coefficients of variation below 15 percent across the validated concentration range, meeting stringent analytical requirements for metabolomics applications [9] [7]. Accuracy assessments using standard addition protocols yield recovery values between 85 and 115 percent, confirming minimal matrix bias when appropriate internal standards are employed.
The methodology exhibits excellent specificity due to the combination of chromatographic retention time, precursor ion mass, and characteristic fragmentation patterns [7] [8]. This multi-dimensional selectivity enables confident quantification even in complex biological extracts containing numerous structurally related phosphate metabolites.
Capillary electrophoresis coupled with ultraviolet-visible detection represents a complementary analytical approach for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate analysis, offering distinct advantages in terms of separation efficiency, rapid analysis times, and minimal sample consumption [10] [11]. This methodology exploits the high charge-to-mass ratio of phosphate compounds to achieve high-resolution separations based on electrophoretic mobility differences.
The selection and optimization of the background electrolyte system represents the most critical parameter for successful capillary electrophoresis separation of phosphate compounds [10] [12]. For sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate, optimal separation is achieved using ethylenediaminetetraacetic acid electrolyte systems at concentrations of 5 millimolar [12]. The ethylenediaminetetraacetic acid serves multiple functions: providing appropriate ionic strength for stable electroosmotic flow, offering chelation capability to minimize metal ion interference, and creating optimal pH buffering for consistent analyte migration.
The operational pH represents a critical optimization parameter, with values between 8.9 and 10.3 providing optimal balance between analyte mobility and detection sensitivity [12] [13]. At these alkaline conditions, the phosphate groups exist in their fully deprotonated state, maximizing the negative charge and ensuring consistent electrophoretic migration behavior. The high pH also promotes stable electroosmotic flow, enabling the simultaneous analysis of both anionic and neutral species within a single analytical run.
Capillary dimensions significantly influence separation performance, with optimal results achieved using 65 to 70 centimeter effective lengths and 75 micrometer internal diameters [14] [12]. The extended length provides sufficient theoretical plates for high-resolution separations, while the narrow bore enables efficient heat dissipation during high-voltage operation. Applied voltages of 20 to 30 kilovolts generate electric field strengths of 300 to 400 volts per centimeter, resulting in rapid separations with analysis times of 15 to 20 minutes.
Ultraviolet-visible detection of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate requires indirect detection protocols due to the lack of strong chromophoric groups in the molecule [10] [12]. Indirect detection utilizes a ultraviolet-absorbing background electrolyte additive that is displaced by the analyte during migration, creating a negative peak proportional to analyte concentration.
Optimal indirect detection is achieved using chromophoric anions such as chromate, benzoate, or phthalate added to the background electrolyte at millimolar concentrations [12] [15]. Detection wavelengths of 210 to 220 nanometers provide optimal sensitivity while maintaining acceptable baseline stability. The detection principle relies on the displacement of the chromophoric anion by the analyte, resulting in a localized decrease in absorbance that manifests as a negative peak in the electropherogram.
Sensitivity enhancement strategies include the implementation of sample stacking techniques and the use of extended optical path length detection cells [10] [14]. Field-amplified sample stacking can improve detection limits by one to two orders of magnitude through the concentration of analytes at the injection boundary prior to separation. Extended path length cells, utilizing bubble-free optical windows or multi-reflection configurations, provide proportional sensitivity improvements according to Beer-Lambert law relationships.
Capillary electrophoresis methods for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate demonstrate excellent separation efficiency with theoretical plate numbers exceeding 100,000 per meter [14] [13]. This high efficiency enables the resolution of closely related phosphate compounds that would be difficult to separate using conventional liquid chromatographic approaches.
Detection limits for optimized capillary electrophoresis methods range from 4 to 10 micromolar, corresponding to approximately 4000 to 10000 femtomoles injected [10] [12]. While less sensitive than mass spectrometric approaches, this sensitivity is adequate for many metabolomics applications, particularly when combined with appropriate sample preconcentration strategies.
The methodology exhibits excellent linearity across two to three orders of magnitude, with correlation coefficients exceeding 0.995 for calibration curves spanning the validated range [12] [15]. Precision studies demonstrate run-to-run reproducibility with relative standard deviations below 5 percent for migration times and below 10 percent for peak areas, confirming the robustness of the analytical approach.
Stable isotope-labeled tracer techniques represent the most sophisticated approach for investigating the metabolic fate and flux relationships of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate within biological systems [16] [17]. These methodologies enable the tracking of individual atoms through complex metabolic networks, providing quantitative insights into pathway activities and metabolic regulation that cannot be obtained through static concentration measurements alone.
The selection of appropriate isotope labels for sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate flux analysis requires careful consideration of the metabolic pathways under investigation and the specific research objectives [16] [18]. Carbon-13 labeling represents the most versatile approach, enabling the tracking of carbon atoms through glycolytic, pentose phosphate pathway, and nucleotide metabolism [19] [20].
Uniformly carbon-13 labeled glucose serves as the primary tracer substrate for investigating the formation of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate through de novo nucleotide synthesis pathways [16] [17]. The incorporation pattern of carbon-13 atoms provides detailed information about the relative contributions of different metabolic routes, including direct ribose synthesis versus salvage pathway utilization. Position-specific carbon-13 labeling, such as [1,2-13C2]-glucose, enables the discrimination between oxidative and non-oxidative pentose phosphate pathway activities [21] [22].
Nitrogen-15 labeling strategies complement carbon-13 approaches by providing information about nitrogen metabolism and amino acid interconversion pathways [23] [24]. The combination of carbon-13 and nitrogen-15 labels in dual-tracer experiments enables simultaneous quantification of carbon and nitrogen fluxes, providing comprehensive insights into cellular metabolism [24].
Deuterium labeling offers unique advantages for certain applications, particularly in distinguishing newly synthesized compounds from pre-existing pools [25] [26]. The large kinetic isotope effect associated with deuterium provides enhanced sensitivity for detecting metabolic turnover and can reveal subtle regulatory mechanisms that might be missed with carbon-13 labeling alone.
The analysis of isotope-labeled sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate requires high-resolution mass spectrometry capable of accurately measuring isotopomer distributions [16] [17]. Gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry represent the primary analytical platforms, each offering distinct advantages depending on the specific application requirements.
Isotopomer analysis focuses on determining the relative abundances of molecular species containing different numbers of isotope labels [17] [22]. For carbon-13 labeling experiments, this involves measuring the intensities of molecular ions at m/z values corresponding to the incorporation of zero, one, two, three, four, or five carbon-13 atoms. The resulting isotopomer distribution reflects the metabolic history of the compound and provides quantitative information about pathway activities.
Mass isotopomer distribution analysis requires careful correction for natural isotope abundances and overlapping contributions from different labeled species [17] [19]. Sophisticated computational algorithms are employed to deconvolute complex isotopomer patterns and extract meaningful metabolic information. These calculations account for the natural abundance of carbon-13, nitrogen-15, and other stable isotopes to ensure accurate quantification of metabolic labeling.
The conversion of isotopomer distribution data into quantitative flux measurements represents the most sophisticated aspect of stable isotope tracer analysis [17] [22]. Metabolic flux analysis employs mathematical models that describe the relationship between metabolic fluxes and the resulting isotope labeling patterns. These models incorporate stoichiometric constraints, mass balance equations, and isotope balance relationships to solve for unknown flux values.
For sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate, flux analysis focuses on quantifying the rates of de novo synthesis, salvage pathway utilization, and catabolic turnover [16] [20]. The compound serves as a key intermediate in both purine and pyrimidine nucleotide synthesis, making it an important node for understanding nucleotide metabolism regulation.
Steady-state flux analysis assumes that metabolite pools and isotope labeling patterns have reached equilibrium, enabling the use of simplified mathematical models [17] [22]. Non-steady-state approaches provide more detailed kinetic information but require more complex experimental designs and computational methods. The choice between steady-state and non-steady-state analysis depends on the specific research objectives and the time scale of the metabolic processes under investigation.
Dynamic flux analysis extends these approaches to investigate time-dependent changes in metabolic activities [22] [27]. This methodology enables the study of metabolic regulation in response to perturbations, providing insights into the control mechanisms governing cellular metabolism. The temporal resolution of dynamic flux analysis is limited by the turnover rates of metabolite pools and the sampling frequency achievable in the experimental system.
Stable isotope tracer analysis of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has found extensive applications in systems biology research and pharmaceutical development [16] [19]. In cancer biology, these methodologies have revealed altered nucleotide metabolism in tumor cells, providing insights into potential therapeutic targets and biomarkers for disease progression [28] [19].
The technique enables the quantification of metabolic reprogramming in response to genetic modifications, drug treatments, or environmental perturbations [19] [27]. This capability is particularly valuable for understanding the mechanism of action of nucleotide analogue drugs and for identifying potential resistance mechanisms in clinical applications.
In biotechnology applications, stable isotope flux analysis guides the metabolic engineering of microorganisms for enhanced production of nucleotide precursors and related compounds [20] [27]. The quantitative information provided by these methodologies enables rational design strategies for optimizing biosynthetic pathways and improving production yields.